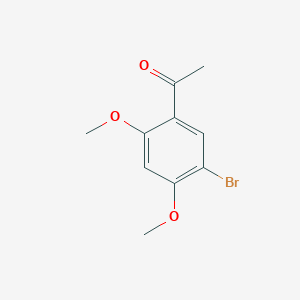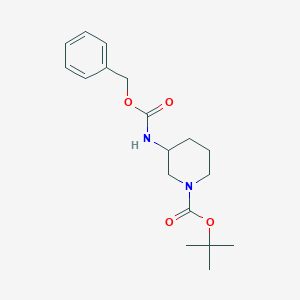
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne involves its ability to bind to specific target molecules and inhibit their activity. For example, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to bind to the active site of proteases and prevent the cleavage of peptide bonds. It can also inhibit the activity of kinases by binding to their ATP binding site and preventing the transfer of phosphate groups.
Effets Biochimiques Et Physiologiques
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its versatility in terms of its potential applications. It can be used to inhibit a wide range of enzymes and receptors, making it a valuable tool in drug discovery and development. However, one of the limitations of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne. One area of research could focus on the development of more selective inhibitors that target specific enzymes and receptors. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne could be further investigated for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is a versatile chemical compound that has potential applications in drug discovery and development. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable tool in scientific research. Although there are limitations to its use, the future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne are promising and could lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been investigated for its antiviral, anticancer, and anti-inflammatory properties.
Propriétés
Numéro CAS |
183207-70-7 |
|---|---|
Nom du produit |
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester |
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
tert-butyl 3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) |
Clé InChI |
DPJNXCVNNCIYKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

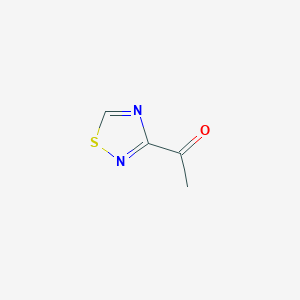

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
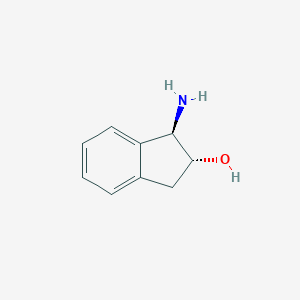



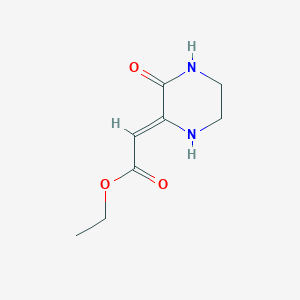
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
